N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a thiazolopyrimidine core, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of N-substituted derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against cholinesterase and lipoxygenase
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin moiety but differs in its sulfonamide group
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Similar structure with variations in the N-substituents
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Contains the benzodioxin moiety but with an ethanone group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of a benzodioxin moiety with a thiazolopyrimidine core. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(10-8-16-15-18(14(10)20)3-6-23-15)17-9-1-2-11-12(7-9)22-5-4-21-11/h1-2,7-8H,3-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLHJXGEWZKWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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